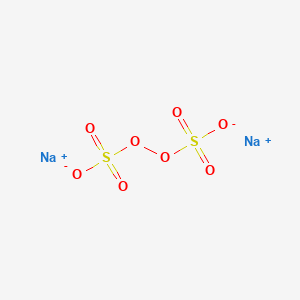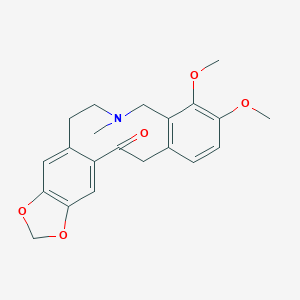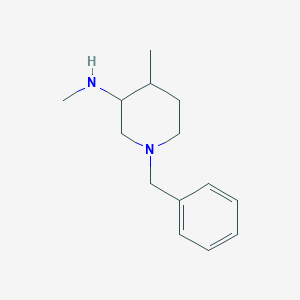
Aurantinidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurantinidin is a naturally occurring anthocyanidin, first discovered in the petals of the plant Impatiens aurantiaca. It is known for its distinctive orange-brown pigment in alcoholic solutions . The compound has a unique 3,4’,5,6,7-pentahydroxyflavylium structure, which sets it apart from other common anthocyanidins due to the presence of a triol system in ring A .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantinidin can be synthesized through various chemical routes. One common method involves the oxidative coupling of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the flavylium cation structure .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the petals of Impatiens aurantiaca. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Aurantinidin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoidal structures.
Reduction: Reduction reactions can convert this compound to its leuco form.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products: The major products formed from these reactions include quinonoidal derivatives, leuco forms, and substituted this compound derivatives .
Scientific Research Applications
Aurantinidin has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying the properties of anthocyanidins and their derivatives.
Biology: Investigated for its antioxidant properties and potential health benefits.
Medicine: Explored for its potential role in preventing or treating diseases related to oxidative stress.
Industry: Utilized as a natural dye in food and textile industries.
Mechanism of Action
Aurantinidin exerts its effects primarily through its antioxidant activity. The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include reactive oxygen species and other free radicals. The pathways involved in its antioxidant action include the stabilization of free radicals and the prevention of lipid peroxidation .
Comparison with Similar Compounds
- Cyanidin
- Peonidin
- Delphinidin
- Pelargonidin
Comparison: Aurantinidin is unique among anthocyanidins due to its 3,4’,5,6,7-pentahydroxyflavylium structure, which includes a triol system in ring A. This structural feature gives it distinct chemical properties and reactivity compared to other anthocyanidins like cyanidin, peonidin, delphinidin, and pelargonidin .
Properties
CAS No. |
25041-66-1 |
|---|---|
Molecular Formula |
C15H11ClO6 |
Molecular Weight |
322.69 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride |
InChI |
InChI=1S/C15H10O6.ClH/c16-8-3-1-7(2-4-8)15-11(18)5-9-12(21-15)6-10(17)14(20)13(9)19;/h1-6H,(H4-,16,17,18,19,20);1H |
InChI Key |
ISJQFQSYBIWCHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O.[Cl-] |
Synonyms |
3,5,6,7-Tetrahydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium Chloride; 3,4’,5,6,7-Pentahydroxy-flavylium Chloride; 6-Hydroxypelargonidin; 6-Hydroxypelargonidin Chloride; Aurantinidin; Aurantinidol Chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,6,11-triazatetracyclo[10.3.0.02,6.07,11]pentadecane](/img/structure/B104921.png)



